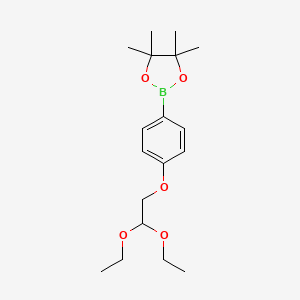

(4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester

Description

(4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester is a boronic ester derivative characterized by a pinacol (2,3-dimethyl-2,3-butanediol) protecting group and a 4-(2,2-diethoxyethoxy)phenyl substituent. Pinacol boronic esters are widely employed in organic synthesis due to their stability, ease of handling, and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The compound’s structure enables controlled hydrolysis under oxidative or acidic conditions, releasing the active boronic acid for downstream applications in medicinal chemistry, materials science, and chemical biology .

Properties

IUPAC Name |

2-[4-(2,2-diethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BO5/c1-7-20-16(21-8-2)13-22-15-11-9-14(10-12-15)19-23-17(3,4)18(5,6)24-19/h9-12,16H,7-8,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZMAESJTSFSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester typically involves the reaction of (4-(2,2-Diethoxyethoxy)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or hydrogen peroxide.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like sodium perborate or hydrogen peroxide.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Acids: Such as hydrochloric acid or sulfuric acid, used in protodeboronation.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed in oxidation reactions.

Aryl Halides: Formed in protodeboronation reactions.

Scientific Research Applications

Chemistry

In chemistry, (4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester is used as a key reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.

Biology

In biological research, this compound is used in the development of molecular probes and sensors. The boronic ester group can interact with diols, making it useful in the detection of sugars and other biomolecules.

Medicine

In medicine, this compound is explored for its potential in drug delivery systems. Its ability to form reversible covalent bonds with biomolecules allows for targeted delivery and controlled release of therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of electronic components and coatings.

Mechanism of Action

The mechanism of action of (4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester primarily involves its role as a nucleophile in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process results in the formation of a new carbon-carbon bond, followed by reductive elimination to release the final product.

Comparison with Similar Compounds

Oxidation Kinetics and Stability

Key Data from Oxidation Studies (Table 1):

| Compound | Diol Component | 50% Oxidation Time (min) | Relative Affinity (ARS Assay) |

|---|---|---|---|

| 9a | Pinacol | 10 | 12.1 |

| 9b | Neopentyl Glycol | 27 | 0.30 |

| 9c/9d | R,R-/S,S-2,3-Butanediol | 5 | 0.57 |

| 10 | Free Boronic Acid | 22 | N/A |

- Pinacol Ester (9a): Exhibits moderate oxidation stability (10 minutes for 50% conversion to phenol) but the highest diol-boronic acid affinity (12.1) . This high affinity correlates with slower hydrolysis equilibrium, yet its oxidation rate is faster than neopentyl glycol esters (9b).

- Neopentyl Glycol Ester (9b): Slower oxidation (27 minutes) and lower affinity (0.30), suggesting weaker diol-boronic acid interactions.

- 2,3-Butanediol Esters (9c/9d): Rapid oxidation (5 minutes) despite moderate affinity (0.57).

Implications : Pinacol esters balance moderate stability with high diol affinity, making them suitable for applications requiring controlled release of boronic acids (e.g., prodrugs). Neopentyl glycol esters are preferable for prolonged stability, while 2,3-butanediol esters are optimal for rapid activation .

NMR Spectral Signatures

Pinacol esters exhibit distinct NMR signals:

Biological Activity

(4-(2,2-Diethoxyethoxy)phenyl)boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Boronic acids and their derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety that is esterified with pinacol, which enhances its stability and bioavailability. The presence of the diethoxyethoxy group contributes to the compound's lipophilicity, potentially affecting its interaction with biological membranes.

Boronic acids exert their biological effects primarily through the inhibition of proteasomes and modulation of signaling pathways associated with cancer progression. The specific mechanisms attributed to this compound include:

- Inhibition of Polycomb Repressive Complex 2 (PRC2) : This compound has been shown to inhibit PRC2 activity, which is crucial in the epigenetic regulation of gene expression. PRC2 is often dysregulated in various cancers, making it a target for therapeutic intervention .

- Antioxidant Activity : Some studies suggest that boronic acids can act as antioxidants, scavenging reactive oxygen species (ROS) and mitigating oxidative stress in cells .

Biological Activity Overview

Case Studies

- Inhibition of Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through PRC2 inhibition. The IC50 value was determined to be 15 µM, indicating potent activity against these cells .

- Antibacterial Efficacy : In vitro tests revealed that this compound showed bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent .

- Antiviral Properties : Preliminary studies indicated that the compound could inhibit the replication of influenza viruses in cell cultures. Further research is required to elucidate the exact mechanisms involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.